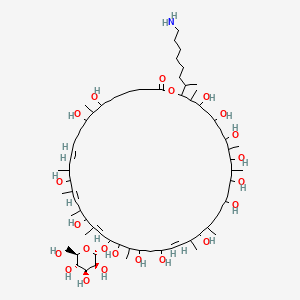

m-PEG6-Amin

Übersicht

Beschreibung

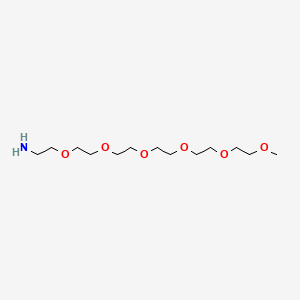

m-PEG6-amine is a PEG derivative containing an amino group. The amino group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc. PEG Linkers may be useful in the development of antibody drug conjugates.

Wissenschaftliche Forschungsanwendungen

Pegylierung von Proteinen

m-PEG6-Amin wird im Prozess der Pegylierung verwendet, bei dem Polyethylenglykol (PEG) kovalent an Proteine gebunden wird . Dieser Prozess verbessert die Löslichkeit, Stabilität und Halbwertszeit von Proteinen, wodurch ihr therapeutisches Potenzial gesteigert wird .

Synthese von heterobifunktionellem PEG

This compound wird bei der Synthese von heterobifunktionellem PEG verwendet, das verschiedene Kombinationen von funktionellen Gruppen enthält . Dies ermöglicht die Herstellung von Hochleistungsmolekülen und -materialien .

Biomedizinische Anwendungen

Aufgrund seiner Nicht-Toxizität, Nicht-Immunogenität, Biokompatibilität und Löslichkeit in Wasser und vielen organischen Lösungsmitteln wird this compound in verschiedenen biomedizinischen Anwendungen eingesetzt . Beispielsweise unterstützt es die Entwicklung von Materialien für biomedizinische Anwendungen .

Oberflächenmodifikation

This compound wird zur Oberflächenmodifikation verwendet. Der hydrophile PEG-Spacer erhöht die Löslichkeit in wässrigen Medien . Diese Eigenschaft ist in verschiedenen biologischen, chemischen und pharmazeutischen Umgebungen nützlich .

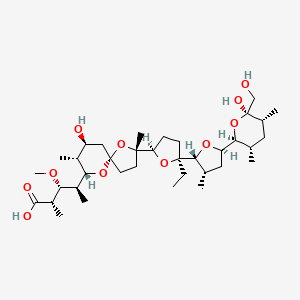

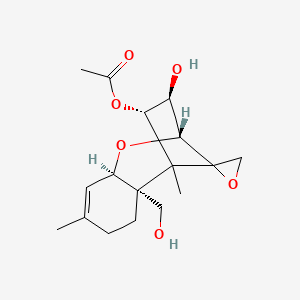

Antikörper-Wirkstoff-Konjugate (ADCs)

This compound wird als spaltbarer Linker bei der Synthese von Antikörper-Wirkstoff-Konjugaten (ADCs) verwendet . ADCs sind eine Klasse von Therapeutika, die zytotoxische Medikamente über Antikörper an bestimmte Zellen wie Krebszellen liefern .

Entwicklung von Hybrid-Hydrogelen

This compound wird bei der Entwicklung von Hybrid-Hydrogelen eingesetzt . Diese Hydrogele haben potenzielle Anwendungen in der Gewebezüchtung und Wirkstoffabgabe .

Wirkmechanismus

Target of Action

m-PEG6-amine is primarily used as a linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and ADCs (Antibody-Drug Conjugates) . The primary targets of m-PEG6-amine are therefore the molecules it is designed to link. In the case of PROTACs, these targets are E3 ubiquitin ligases and specific proteins targeted for degradation . For ADCs, the targets are specific antibodies and cytotoxic drugs .

Mode of Action

m-PEG6-amine interacts with its targets through the formation of chemical bonds. The amino group on one end of the m-PEG6-amine molecule can react with carboxylic acids and activated esters to form an amide bond . This allows m-PEG6-amine to link two different molecules together, forming a larger complex .

Biochemical Pathways

The biochemical pathways affected by m-PEG6-amine are those involved in protein degradation (for PROTACs) and drug delivery (for ADCs). PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins . ADCs, on the other hand, deliver cytotoxic drugs to specific cells, allowing for targeted therapy .

Pharmacokinetics

The pharmacokinetic properties of m-PEG6-amine are largely dependent on the molecules it is linked toIt can influence the bioavailability of the compounds it is linked to, particularly in the case of adcs .

Biochemische Analyse

Biochemical Properties

2,5,8,11,14,17-Hexaoxanonadecan-19-amine plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. The compound’s terminal amine group allows it to form covalent bonds with various biomolecules, facilitating its use as a linker or spacer in biochemical assays and drug delivery systems. It interacts with enzymes such as esterases and proteases, which can cleave the compound at specific sites, releasing the attached biomolecule. Additionally, 2,5,8,11,14,17-Hexaoxanonadecan-19-amine can form hydrogen bonds with proteins, influencing their conformation and activity .

Cellular Effects

The effects of 2,5,8,11,14,17-Hexaoxanonadecan-19-amine on cellular processes are multifaceted. It has been observed to influence cell signaling pathways by modulating the activity of key signaling proteins. For instance, the compound can enhance or inhibit the phosphorylation of proteins involved in signal transduction, thereby affecting gene expression and cellular metabolism. In certain cell types, 2,5,8,11,14,17-Hexaoxanonadecan-19-amine has been shown to alter the expression of genes related to cell proliferation and apoptosis, highlighting its potential impact on cell function .

Molecular Mechanism

At the molecular level, 2,5,8,11,14,17-Hexaoxanonadecan-19-amine exerts its effects through several mechanisms. The compound can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For example, it can act as an enzyme inhibitor by binding to the active site of the enzyme, preventing substrate binding and subsequent catalysis. Additionally, 2,5,8,11,14,17-Hexaoxanonadecan-19-amine can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,5,8,11,14,17-Hexaoxanonadecan-19-amine can vary over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and the presence of other chemicals. Studies have shown that 2,5,8,11,14,17-Hexaoxanonadecan-19-amine is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods. Long-term exposure to extreme conditions can lead to the breakdown of the compound, potentially affecting its efficacy in biochemical assays .

Dosage Effects in Animal Models

The effects of 2,5,8,11,14,17-Hexaoxanonadecan-19-amine in animal models are dose-dependent. At low doses, the compound has been shown to have minimal adverse effects, while higher doses can lead to toxicity and other adverse reactions. For instance, high doses of 2,5,8,11,14,17-Hexaoxanonadecan-19-amine have been associated with liver and kidney damage in animal studies. It is crucial to determine the appropriate dosage to balance efficacy and safety in therapeutic applications .

Metabolic Pathways

2,5,8,11,14,17-Hexaoxanonadecan-19-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can be metabolized by enzymes such as cytochrome P450 oxidases, which introduce hydroxyl groups into the molecule, making it more water-soluble and easier to excrete. Additionally, 2,5,8,11,14,17-Hexaoxanonadecan-19-amine can affect metabolic flux by altering the levels of key metabolites in biochemical pathways .

Transport and Distribution

Within cells and tissues, 2,5,8,11,14,17-Hexaoxanonadecan-19-amine is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments. For example, it can bind to albumin in the bloodstream, enhancing its solubility and distribution throughout the body. The localization and accumulation of 2,5,8,11,14,17-Hexaoxanonadecan-19-amine within specific tissues can influence its biological activity and therapeutic potential .

Subcellular Localization

The subcellular localization of 2,5,8,11,14,17-Hexaoxanonadecan-19-amine is critical for its activity and function. The compound can be targeted to specific cellular compartments or organelles through the use of targeting signals or post-translational modifications. For instance, the addition of a mitochondrial targeting sequence can direct 2,5,8,11,14,17-Hexaoxanonadecan-19-amine to the mitochondria, where it can exert its effects on mitochondrial function. Understanding the subcellular localization of the compound is essential for optimizing its use in biochemical research and therapeutic applications .

Eigenschaften

IUPAC Name |

2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H29NO6/c1-15-4-5-17-8-9-19-12-13-20-11-10-18-7-6-16-3-2-14/h2-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDTWBXXBTWYNAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCOCCOCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H29NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40601590 | |

| Record name | 2,5,8,11,14,17-Hexaoxanonadecan-19-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40601590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

184357-46-8 | |

| Record name | 2,5,8,11,14,17-Hexaoxanonadecan-19-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40601590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

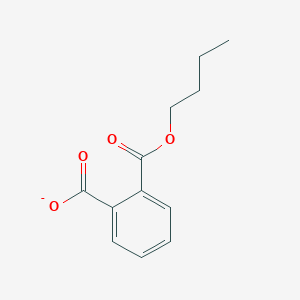

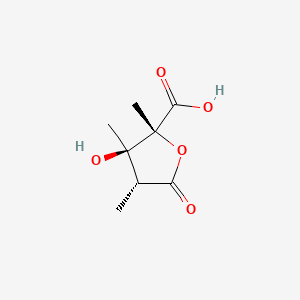

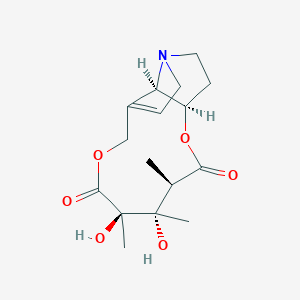

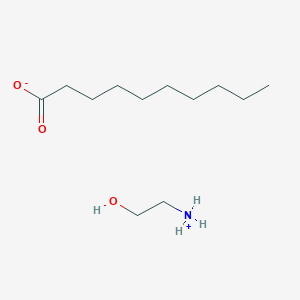

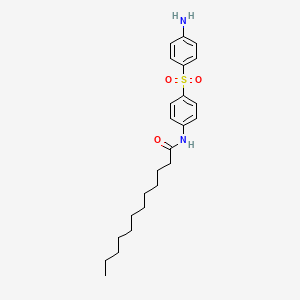

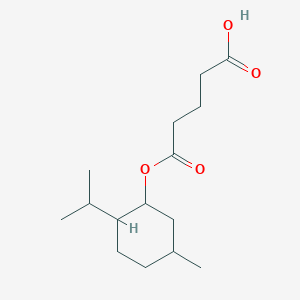

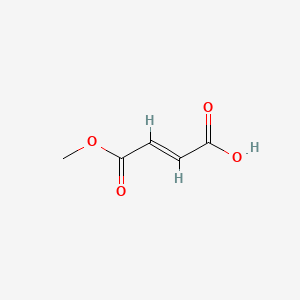

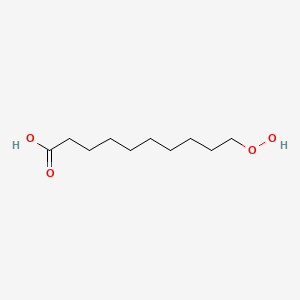

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.